molecular formula C16H13F3N2OS B2956947 N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea CAS No. 866049-28-7

N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea

Cat. No.: B2956947
CAS No.: 866049-28-7
M. Wt: 338.35
InChI Key: XYYPELJMTBGMHW-UHFFFAOYSA-N
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Description

N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea is a synthetic thiourea derivative designed for advanced chemical and pharmaceutical research. As part of the benzoylthiourea class, this compound is characterized by a benzoyl group and a 2-methyl-5-(trifluoromethyl)phenyl substituent, which are known to significantly influence its physicochemical properties and biological activity . The incorporation of the trifluoromethyl group is a common strategy in medicinal chemistry, as it enhances the lipophilicity and metabolic stability of molecules, thereby improving their absorption and transport in biological systems . Thiourea derivatives have demonstrated a wide spectrum of biological activities, making them promising scaffolds in antimicrobial research . Specifically, benzoylthiourea analogs substituted with fluorine or trifluoromethyl groups have shown potent activity against planktonic and biofilm-embedded bacterial and fungal cells . The presence and position of the trifluoromethyl substituent have been experimentally correlated with enhanced antibiofilm activity, making compounds like this one valuable for investigating new approaches to combat antimicrobial resistance . Beyond its biological potential, the thiourea moiety allows for further chemical modifications, enabling its use as a ligand in coordination chemistry and catalyst design for various synthetic applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[[2-methyl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2OS/c1-10-7-8-12(16(17,18)19)9-13(10)20-15(23)21-14(22)11-5-3-2-4-6-11/h2-9H,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYPELJMTBGMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzoyl-N’-[2-methyl-5-(trifluoromethyl)phenyl]thiourea typically involves the reaction of benzoyl chloride with N’-[2-methyl-5-(trifluoromethyl)phenyl]thiourea under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-benzoyl-N’-[2-methyl-5-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:

Scientific Research Applications

N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea is a specialized thiourea compound, characterized by a thiocarbonyl group (C=S) bonded to two nitrogen atoms; one nitrogen has a benzoyl group attached, and the other has a 2-methyl-5-(trifluoromethyl)phenyl group. The trifluoromethyl substituent enhances the compound's chemical properties, making it useful in chemical and biological applications.

Analogous Compounds

Several compounds share structural similarities with N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea:

Compound NameUnique Features
N-benzoyl-N'-(4-chlorophenyl)thioureaContains a chlorine substituent that may enhance biological activity.
N-benzoyl-N'-(3-nitrophenyl)thioureaThe nitro group may influence electronic properties and reactivity.
N,N'-bis(3,5-bis(trifluoromethyl)phenyl)thioureaExhibits enhanced catalytic activity due to multiple trifluoromethyl groups.

Other research on thiourea derivatives reveals additional applications:

  • Acyl thiourea derivatives can be prepared via cyclization of acyl thiourea chitosan and may be used as antifungal agents for crop protection .
  • Thiourea derivatives have been used as starting materials for compounds with better biological activities, with molecular modeling tools used to explore their mechanism of action .
    N-Naphthoyl thioureas can be exploited as precursor scaffolds for designing valuable heterocycles with anticipated biological activities .

Mechanism of Action

The mechanism of action of N-benzoyl-N’-[2-methyl-5-(trifluoromethyl)phenyl]thiourea involves its ability to interact with various molecular targets and pathways. One of the key features is its ability to activate substrates and stabilize partially developing negative charges in the transition states through explicit double hydrogen bonding . This interaction enhances its biological activities, making it effective against various diseases and conditions.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives exhibit diverse properties depending on substituent electronic and steric profiles. Below is a detailed comparison of N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea with structurally related compounds:

Table 1: Structural and Physical Properties Comparison

Compound Name Substituents Molecular Weight (g/mol) Solubility Key Applications Reference
This compound -CF₃ (meta), -CH₃ (ortho) ~375.3 (estimated) Insoluble in water Catalysis, coordination chemistry
N-Benzoyl-N'-phenylthiourea (BFTU) -H (para) 268.3 Insoluble in water Antimicrobial activity, QSAR studies
N-(3,5-Bis(trifluoromethyl)phenyl)thiourea -CF₃ (meta, meta') 356.2 Low aqueous solubility Organocatalysis (e.g., aminolysis)
N-(2-Chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea -Cl (ortho), -CF₃ (ortho) 358.8 Chloroform-soluble Crystallography, coordination polymers
N-(5-Fluoro-2-methylphenyl)thiourea -F (para), -CH₃ (ortho) 184.2 Not reported Intermediate in agrochemical synthesis

Key Comparative Insights

Electronic Effects :

  • The trifluoromethyl group in the target compound enhances electron-withdrawing capacity, comparable to bis(trifluoromethyl)phenyl derivatives (e.g., CAS 49216-64) . However, the single -CF₃ group in the target compound may offer a balance between electronic activation and steric bulk, unlike bis-CF₃ analogs, which show stronger deshielding in NMR (Δδ ≈ 5.14 ppm) .
  • Chloro-substituted analogs (e.g., 2-Cl-BFTU) demonstrate reduced electron density at the thiocarbonyl sulfur, correlating with lower catalytic activity compared to -CF₃ derivatives .

This contrasts with N-(2-trifluoromethylphenyl)thioureas, where meta-CF₃ groups minimize steric clashes . Water-insolubility is common across benzoylthioureas (e.g., BFTU derivatives), limiting their use in aqueous media but favoring organic-phase reactions .

Catalytic Performance: Thioureas with para-sulfone groups exhibit Δδ values (~4.82 ppm) slightly lower than bis-CF₃ analogs (~5.14 ppm), suggesting the target compound’s -CF₃/-CH₃ combination could mimic intermediate electronic environments suitable for catalysis . N-(3,5-Bis(trifluoromethyl)phenyl)thiourea derivatives are established organocatalysts; the target compound’s mono-CF₃ group may offer comparable hydrogen-bonding acidity with reduced synthetic complexity .

Crystallographic and Hydrogen-Bonding Behavior :

  • Structural analyses of N-(2-chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea reveal intramolecular N–H⋯O hydrogen bonds and planar thiocarbonyl/carbonyl groups, features likely conserved in the target compound .
  • Disordered trifluoromethyl groups in related structures (e.g., ) suggest dynamic conformational flexibility, which may influence solid-state packing and solubility .

Biological Activity

N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea is a specialized thiourea derivative that has garnered attention for its potential biological activities. This compound, characterized by a benzoyl group and a 2-methyl-5-(trifluoromethyl)phenyl group, exhibits unique properties due to the trifluoromethyl substituent, which enhances its chemical reactivity and biological interactions.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C15H14F3N2S\text{C}_{15}\text{H}_{14}\text{F}_3\text{N}_2\text{S}

This compound belongs to the class of thioureas, which are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The presence of the trifluoromethyl group is particularly significant as it can influence the compound's interaction with biological macromolecules.

Biological Activities

1. Cytotoxic Activity

Research indicates that thiourea derivatives, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. For example, studies have shown that similar compounds demonstrate IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.5 µM to 10 µM against human colon and prostate cancer cells .

Table 1: Cytotoxic Activity of Thiourea Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundSW480 (Colon)<10
N-benzoyl-N'-(4-chlorophenyl)thioureaSW620 (Colon)1.5
N-benzoyl-N'-(3-nitrophenyl)thioureaPC3 (Prostate)7.6

2. Mechanism of Action

The cytotoxic mechanisms of thioureas often involve induction of apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to activate apoptotic pathways, leading to significant reductions in cell viability . Studies using flow cytometry have demonstrated that these compounds can induce late apoptosis in cancer cells, with percentages reaching up to 97% in specific cell lines .

3. Antibacterial and Antifungal Properties

Thioureas are also recognized for their antibacterial and antifungal activities. Preliminary studies suggest that derivatives exhibit effective inhibition against various bacterial strains and fungi, enhancing their potential as therapeutic agents in infectious diseases .

Case Studies

Several case studies highlight the efficacy of thiourea derivatives in clinical and laboratory settings:

  • Case Study 1: A study on a structurally similar thiourea derivative showed significant anti-tumor activity in vivo against colon cancer models. The compound not only inhibited tumor growth but also reduced metastasis by targeting specific signaling pathways involved in tumor progression .
  • Case Study 2: Another investigation focused on the antibacterial activity of thioureas against resistant strains of Staphylococcus aureus. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics due to their effectiveness against resistant strains .

Q & A

Q. What are the standard synthetic protocols for N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea, and how are reaction conditions optimized?

The compound is typically synthesized via a nucleophilic acyl substitution reaction. A common method involves reacting 2-methyl-5-(trifluoromethyl)aniline with benzoylisothiocyanate in tetrahydrofuran (THF) or 1,4-dioxane under reflux, with triethylamine (TEA) as a base. Reaction progress is monitored using thin-layer chromatography (TLC), and purification involves recrystallization from ethanol . Optimization may include adjusting stoichiometry, solvent polarity, or temperature to improve yield and purity.

Q. Which spectroscopic techniques are essential for characterizing this thiourea derivative?

Key techniques include:

  • IR spectroscopy to confirm the presence of thiourea C=S stretching (~1250–1350 cm⁻¹) and N-H vibrations (~3200 cm⁻¹).
  • ¹H/¹³C NMR to resolve aromatic protons and confirm substitution patterns (e.g., trifluoromethyl group at position 5).
  • Elemental analysis (CHNS) to validate molecular composition. Advanced labs may use X-ray crystallography for absolute structural confirmation .

Q. How is the cytotoxicity of this compound evaluated in preliminary biological screens?

Cytotoxicity is assessed via assays like MTT or resazurin reduction, using cell lines (e.g., HeLa or MCF-7). Cells are treated with serial dilutions of the compound (typically 1–100 µM), and viability is measured after 24–72 hours. IC₅₀ values are calculated to quantify potency .

Advanced Research Questions

Q. What computational methods predict the electronic properties and reactivity of this thiourea?

Density-functional theory (DFT) calculations, such as B3LYP/6-31G(d), model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and hydrogen-bonding capacity. These studies guide predictions of catalytic activity or binding interactions, particularly with biomolecular targets .

Q. How can contradictory data in biological activity studies be resolved?

Discrepancies (e.g., varying IC₅₀ values across studies) require method standardization:

  • Control for solvent effects (e.g., DMSO concentration).
  • Validate cell line authenticity and assay reproducibility.
  • Perform dose-response curves with multiple replicates. Meta-analyses comparing data across publications can identify trends or outliers .

Q. What role does the trifluoromethyl group play in enhancing bioactivity or stability?

The -CF₃ group increases lipophilicity, improving membrane permeability. Its electron-withdrawing nature also stabilizes the thiourea moiety against hydrolysis. Comparative studies with non-fluorinated analogs show reduced metabolic degradation and enhanced target binding .

Q. How is this compound utilized in organocatalysis, and what mechanistic insights exist?

Thioureas like Schreiner’s catalyst (N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea) are known for dual hydrogen-bonding activation. The benzoyl and trifluoromethyl groups in this derivative may facilitate enantioselective catalysis (e.g., in Michael additions). Mechanistic studies use kinetic isotope effects (KIEs) and NMR titration to probe transition-state stabilization .

Q. What strategies improve solubility for in vivo studies without compromising activity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the benzoyl moiety.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles.
  • Co-solvent systems : Use cyclodextrins or PEG-based solvents to enhance aqueous solubility .

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